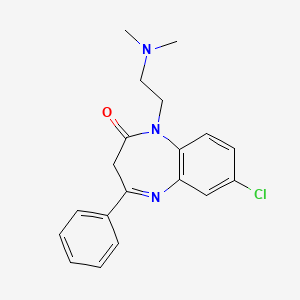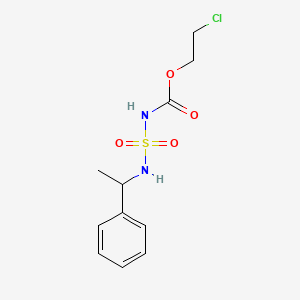
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with (((1-phenylethyl)amino)sulfonyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfoxides or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.
Applications De Recherche Scientifique
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate involves the interaction with specific molecular targets in cells. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The sulfonyl group enhances the compound’s reactivity and stability, allowing it to effectively interact with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroethyl phenyl sulfone: Similar in structure but lacks the carbamate group.
2-Chloroethyl sulfonyl benzene: Similar in structure but lacks the amino group.
2-Chloroethylphenylsulfone: Similar in structure but lacks the carbamate and amino groups.
Uniqueness
2-Chloroethyl (((1-phenylethyl)amino)sulfonyl)carbamate is unique due to the presence of both the carbamate and sulfonyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
116943-54-5 |
|---|---|
Formule moléculaire |
C11H15ClN2O4S |
Poids moléculaire |
306.77 g/mol |
Nom IUPAC |
2-chloroethyl N-(1-phenylethylsulfamoyl)carbamate |
InChI |
InChI=1S/C11H15ClN2O4S/c1-9(10-5-3-2-4-6-10)13-19(16,17)14-11(15)18-8-7-12/h2-6,9,13H,7-8H2,1H3,(H,14,15) |
Clé InChI |
KGLTWBYGXAFDMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NS(=O)(=O)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


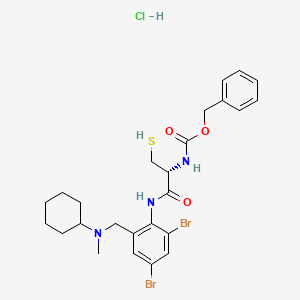
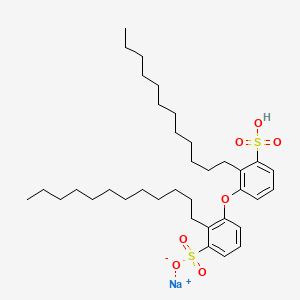
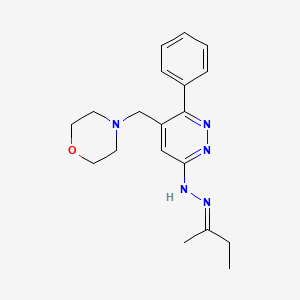
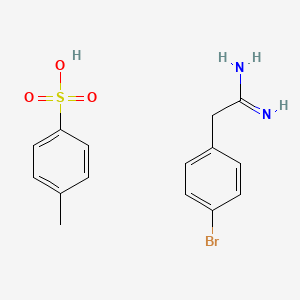


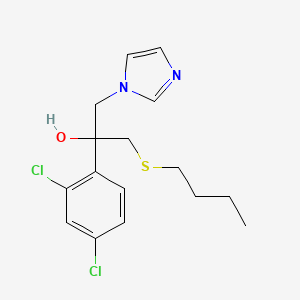

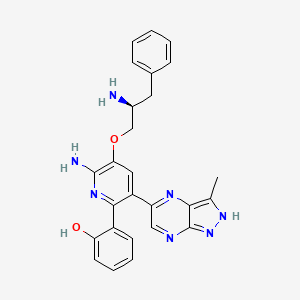
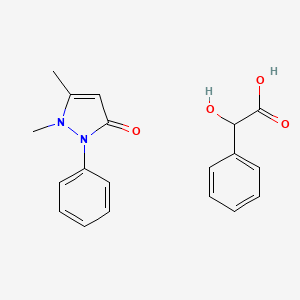
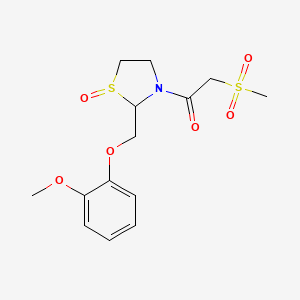
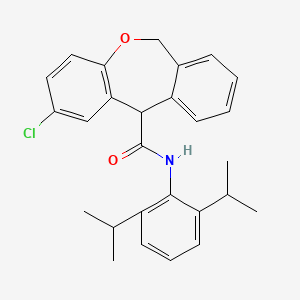
![(1S)-1-[2-(1,2-benzoxazol-3-yl)phenyl]but-3-en-1-amine;hydrochloride](/img/structure/B15192975.png)
